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Part 1: Executive Summary & Chemical Profile[1]

Vincofos (Trade Name: Sansalid) represents a distinct chapter in the evolution of veterinary
antiparasitics.[1] Unlike the widely known Vinca alkaloids (e.g., vincristine) used in oncology,
Vincofos is a synthetic organophosphate (OP) designed specifically for the expulsion of
gastrointestinal helminths in carnivores.

Developed primarily by Shell Development Company in the 1960s and 70s, it was engineered
to improve upon the safety profile of earlier OPs like dichlorvos by modifying lipophilicity
through alkyl chain elongation. Despite high efficacy against major nematode species, its
commercial life was truncated by regulatory revocations and the concurrent rise of broader-
spectrum anthelmintics (e.g., benzimidazoles and praziquantel).

Chemical Identity
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Technical Detail

Common Name

Vincofos

IUPAC Name 2,2-dichlorovinyl methyl octyl phosphate
CAS Registry Number 17199-54-1

Molecular Formula C11H21Cl204P

Molecular Weight 319.16 g/mol

Drug Class Organophosphate Anthelmintic

Physical State

Pale yellow to amber liquid (technical grade)

Solubility

Lipophilic; soluble in organic solvents, limited
water solubility.[2][3]

Part 2: Mechanism of Action (AChE Inhibition)[1]

Vincofos functions as an irreversible inhibitor of acetylcholinesterase (AChE).[1] Its design

leverages the "lethal synthesis" concept common to OPs, but with a specificity filter driven by

the parasite's high metabolic rate and distinct enzyme kinetics.

The Phosphorylation Cascade

Upon ingestion by the host and subsequent exposure to the parasite, Vincofos acts as a

hemisubstrate for the serine hydroxyl group within the active site of helminth AChE.

e Binding: The phosphorus atom undergoes nucleophilic attack by the serine hydroxyl at the

esteratic site of the enzyme.[1]

e Phosphorylation: The 2,2-dichlorovinyl group acts as the leaving group.[1] The enzyme

becomes phosphorylated (inhibited).[1]

e Accumulation: Acetylcholine (ACh) accumulates in the synaptic clefts of the parasite's

neuromuscular junctions.[1]

o Paralysis: This causes spastic paralysis of the worm, preventing it from maintaining its

position in the host's gut against peristalsis, leading to expulsion.
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DOT Diagram: Mechanism of Action

Vincofos Nucleophilic Attack Helminth AChE Phosphorylation cetylcholing Overstimulation

(Phosphorylating Agent) (Active Enzyme)

Figure 1: Pharmacodynamic Pathway of Vincofos-Induced Parasite Expulsion

Click to download full resolution via product page
[2]

Part 3: Efficacy and Spectrum of Activity

Vincofos was marketed as a broad-spectrum anthelmintic for dogs, specifically targeting the
"big three" nematode groups and certain cestodes.

Target Parasites[1][2][5]

» Nematodes (Roundworms): Highly effective (>90-99% clearance) against Toxocara canis
and Toxascaris leonina.[2][1]

o Hookworms: Excellent efficacy against Ancylostoma caninum and Uncinaria stenocephala.[1]

o Whipworms: Effective against Trichuris vulpis, a parasite often resistant to other older
anthelmintics.[1]

o Cestodes (Tapeworms): Effective against Taenia species (e.g., Taenia pisiformis).

The Dipylidium Limitation

A critical technical limitation of Vincofos was its reduced efficacy against Dipylidium caninum
(the flea tapeworm).[1] While it showed high potency against Taenia, it often failed to
completely clear Dipylidium infections at standard dosages.[1] This "spectrum gap" weakened
its market position against emerging competitors like praziquantel, which offered total
cestocidal clearance.

Part 4: Synthesis and Manufacturing
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The synthesis of Vincofos follows the Perkow Reaction pathway, a standard method for
generating vinyl phosphates. The unique "n-octyl" chain is the defining feature that
differentiates it from Dichlorvos (dimethyl 2,2-dichlorovinyl phosphate).[2]

Synthetic Protocol (Reconstructed)

o Precursor Preparation: The synthesis likely begins with trimethyl phosphite or a mixed alkyl
phosphite (methyl octyl phosphite).[1]

o Perkow Reaction: The phosphite is reacted with chloral (trichloroacetaldehyde).[1]

o Rearrangement: The phosphorus attacks the carbonyl carbon of chloral, followed by a
rearrangement that expels a chloride ion and forms the dichlorovinyl ester bond.[1]

o Result: The final product is the asymmetric phosphate ester: 2,2-dichlorovinyl methyl octyl
phosphate.

DOT Diagram: Synthesis Pathway

Methyl Octyl Phosphite Chloral

(P-OR Precursor) (Trichloroacetaldehyde)

Nucleophilic Attack

Perkow Rearrangement \ Elimination

Vincofos Alkyl Chloride

(2,2-dichlorovinyl methyl octyl phosphate) (Byproduct)

Figure 2: Chemical Synthesis of Vincofos via Modified Perkow Reaction

Click to download full resolution via product page

Part 5: Safety, Toxicity, and Regulatory History
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Toxicology Profile

Vincofos was engineered to be safer than its predecessors.[1] The inclusion of the long n-octyl
chain increased lipophilicity, which altered its absorption and distribution kinetics, theoretically
reducing acute host toxicity while maintaining high concentrations in the lipid-rich cuticle of the
parasite.

o Acute Toxicity: LD50 in beagle dogs was reported to be >1,600 mg/kg (oral), indicating a
wide margin of safety compared to typical OPs (often toxic at <50 mg/kg).

» Side Effects: When overdosed, signs were typical of cholinergic crisis: salivation, emesis,
diarrhea, and miosis. These were reversible with atropine.

Regulatory Revocation (1974)

Despite its safety profile, Vincofos faced a short market life.

e The Event: On October 17, 1974, the U.S. FDA published a notice in the Federal Register
revoking the New Animal Drug Application (NADA 91-581V) for Vincofos capsules.

e The Context: The revocation was described as a "withdrawal of approval."[1] This was likely
driven by a combination of factors:

o Commercial Viability: The introduction of benzimidazoles (e.g., mebendazole,
fenbendazole) offered a broader spectrum (including Dipylidium) with a non-neurotoxic
mechanism.

o Formulation Issues: OPs are notoriously unstable in moisture; maintaining shelf-life for the
"Sansalid" capsules may have been challenging.

o Safety Perception: The general move away from organophosphates in veterinary medicine
due to "delayed neurotoxicity" concerns (though not specifically proven for Vincofos)
accelerated its obsolescence.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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